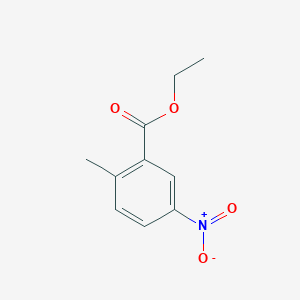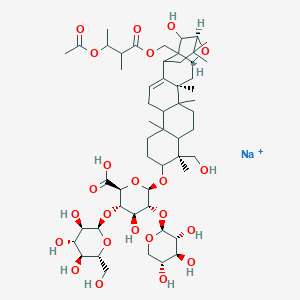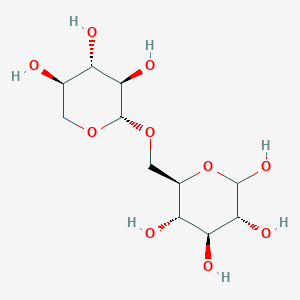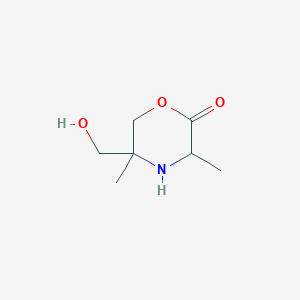
Ethyl 2-methyl-5-nitrobenzoate
Overview
Description
Ethyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methyl group, and the hydrogen atom at the fifth position is replaced by a nitro group. The esterification of the carboxylic acid group with ethanol results in the formation of the ethyl ester. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-methyl-5-nitrobenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds
Mode of Action
The mode of action of this compound is primarily through its role as a chemical intermediate. It undergoes various chemical reactions, such as nitration, to form other compounds . The nitration of methyl 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a chemical intermediate. The compound is involved in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
Result of Action
As a chemical intermediate, the primary result of this compound’s action is the formation of other compounds. For example, it is used in the synthesis of 5-methyl-2-nitrobenzoic acid . The downstream effects of this compound’s action are dependent on the properties and actions of the compounds it helps synthesize.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the nitration process used in its synthesis is an environmentally friendly process that utilizes a high selectivity of substrates . The reaction rate can be controlled more easily, making the process more efficient .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-nitrobenzoate typically involves the nitration of 2-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 2-methyl-5-nitrobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration step can be optimized using green chemistry principles, such as employing acetic anhydride as a dehydrating agent and recycling the acetic acid by vacuum distillation . This approach minimizes waste and enhances the selectivity of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Hydrolysis: Aqueous sulfuric acid or sodium hydroxide.
Major Products:
Reduction: 2-methyl-5-aminobenzoic acid.
Substitution: 2-methyl-5-hydroxybenzoic acid.
Hydrolysis: 2-methyl-5-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-methyl-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used to synthesize drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Ethyl 2-methyl-5-nitrobenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical and chemical properties.
Ethyl 3-methyl-4-nitrobenzoate: The nitro group is positioned differently, leading to variations in reactivity and applications.
Ethyl 2-methyl-4-nitrobenzoate: The nitro group is at the para position relative to the methyl group, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPBONPFGBEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594303 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124358-24-3 | |
| Record name | Ethyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)





